molecular formula C12H10F2N4O2S B2449386 N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide CAS No. 888423-97-0

N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

Cat. No. B2449386
M. Wt: 312.29
InChI Key: MRRRHQGBTLDAKW-UHFFFAOYSA-N
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Description

The compound “N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of such compounds often involves multistep reactions. For instance, various functionalised 4-amino-2-(methylthio)quinolines are synthesised through triflic acid-mediated N-heteroannulation of α-functionalized-β-anilino-β-(methylthio)acrylonitriles .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, X-ray diffraction (XRD) study was used to determine the structure of 2-amino-4-methylpyridinium-4-hydroxybenzolate .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and varied. For instance, the reaction of N-Methyl-1-(methylthio)-2-nitroethenamine with an intermediate carried out through an aza-ene addition continues by imine–enamine tautomerism to produce an open-chain intermediate .

Scientific Research Applications

Anticancer Activity

Research on compounds structurally related to "N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide" has shown promising anticancer activity. A study detailed the synthesis of a compound which demonstrated marked inhibition against various human cancer cell lines, including colon cancer, lung adenocarcinoma, and gastric cancer, showcasing its potential as an anticancer agent (Huang et al., 2020).

Antimicrobial Screening

Compounds incorporating similar structural motifs have been synthesized and evaluated for their antimicrobial properties. The research found that certain derivatives exhibited significant antibacterial and antifungal activities, highlighting their potential in treating microbial diseases, particularly against bacterial and fungal infections (Desai et al., 2013).

Molecular Docking Studies

The application of molecular docking studies has been utilized to predict the interaction of such compounds with biological targets. One study revealed that a compound could exhibit activity inhibiting a specific protein, suggesting a method to explore and understand the potential biological mechanisms of action of these compounds (Huang et al., 2020).

Advanced Material Development

While direct research on "N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide" in the context of materials science was not found, related compounds have been investigated for their potential in developing novel materials. For example, aromatic polyimides synthesized from similar chemical structures have shown unique properties suitable for advanced materials, indicating a potential area of application for such compounds (Butt et al., 2005).

Future Directions

The future directions in the study of such compounds could involve the development of new synthetic methodologies, exploration of their biological activities, and their potential applications in drug discovery .

properties

IUPAC Name

N-(4-amino-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)-3,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N4O2S/c1-21-12-17-9(15)8(11(20)18-12)16-10(19)5-2-3-6(13)7(14)4-5/h2-4H,1H3,(H,16,19)(H3,15,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRRHQGBTLDAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=O)N1)NC(=O)C2=CC(=C(C=C2)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

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